10-Methyl-1-oxaspiro[5.5]undecan-7-one
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Overview
Description
10-Methyl-1-oxaspiro[55]undecan-7-one is a spiro compound characterized by a unique structure where a spiro carbon connects two rings, one of which contains an oxygen atom
Preparation Methods
The synthesis of 10-Methyl-1-oxaspiro[5.5]undecan-7-one typically involves the formation of the spiro ring system through cyclization reactions. One common synthetic route includes the reaction of a ketone with a diol under acidic conditions to form the spiro compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
10-Methyl-1-oxaspiro[5.5]undecan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Scientific Research Applications
10-Methyl-1-oxaspiro[5.5]undecan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro compound behavior.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 10-Methyl-1-oxaspiro[5.5]undecan-7-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
10-Methyl-1-oxaspiro[5.5]undecan-7-one can be compared with other spiro compounds such as:
1,7-Dioxaspiro[5.5]undecane: Similar in structure but contains two oxygen atoms in the rings.
1,3-Dioxane-1,3-dithiane spiranes: Contains both oxygen and sulfur atoms, exhibiting different chemical properties.
Bis(1,3-oxathiane) spiranes:
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
8-methyl-1-oxaspiro[5.5]undecan-11-one |
InChI |
InChI=1S/C11H18O2/c1-9-4-5-10(12)11(8-9)6-2-3-7-13-11/h9H,2-8H2,1H3 |
InChI Key |
VLOIPIRGLGBIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C2(C1)CCCCO2 |
Origin of Product |
United States |
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